

Carcinogenicity of Methylcarbamic Acid and its Esters in Animal Models: A Technical Guide

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Abstract

This technical guide provides a comprehensive overview of the carcinogenic potential of **methylcarbamic acid** and its simple esters, with a primary focus on methyl carbamate and a comparative analysis with the well-characterized carcinogen, ethyl carbamate (urethane). The document synthesizes key findings from animal carcinogenicity studies, detailing experimental protocols, quantitative tumor data, and current understanding of the underlying molecular mechanisms. While methyl carbamate has demonstrated clear carcinogenic activity in the liver of F344/N rats, its effects in mice are negligible. In contrast, ethyl carbamate is a potent, multi-organ carcinogen in several rodent species. This guide presents available data in structured tables for comparative analysis and includes visualizations of experimental workflows and putative signaling pathways to aid in the understanding of the carcinogenic processes. The information herein is intended to support research and development efforts in toxicology and drug development by providing a detailed resource on the carcinogenic properties of this class of compounds.

Introduction

Carbamic acid and its esters are a class of organic compounds with diverse industrial and pharmaceutical applications. While some N-methyl carbamates are utilized as insecticides, the simple alkyl esters, such as methyl and ethyl carbamate, are of toxicological interest due to their potential carcinogenicity.^{[1][2]} Ethyl carbamate (urethane) is a well-established multi-

potent carcinogen in experimental animals and is classified as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC).^{[3][4]} Methyl carbamate, the simplest ester of carbamic acid, has also been shown to be a carcinogen in rats.^{[5][6]} This guide provides an in-depth review of the animal studies that have defined the carcinogenic profile of methyl carbamate, with comparative data from ethyl carbamate studies to provide a broader context.

Carcinogenicity of Methyl Carbamate in Animal Models

The primary evidence for the carcinogenicity of methyl carbamate comes from long-term studies conducted by the National Toxicology Program (NTP).

Species-Specific Carcinogenicity

A key finding of the NTP studies is the species-specific carcinogenic effect of methyl carbamate. The compound was found to be a hepatocarcinogen in F344/N rats but did not demonstrate carcinogenic activity in B6C3F1 mice under the conditions of the bioassay.^{[5][6]}

Quantitative Data on Tumor Incidence

The following tables summarize the quantitative data from the NTP Technical Report 328 on the toxicology and carcinogenesis studies of methyl carbamate.^{[5][6]}

Table 1: Incidence of Hepatocellular Neoplasms in Male F344/N Rats in a 2-Year Gavage Study of Methyl Carbamate

Treatment Group (mg/kg)	Number of Animals	Neoplastic Nodules	Hepatocellular Carcinoma	Combined Neoplastic Nodules or Carcinomas
0 (Control)	50	2 (4%)	1 (2%)	3 (6%)
100	50	0 (0%)	0 (0%)	0 (0%)
200	50	4 (8%)	3 (6%)	7 (14%)
400	20	10 (50%)	8 (40%)	15 (75%)

Table 2: Incidence of Hepatocellular Neoplasms in Female F344/N Rats in a 2-Year Gavage Study of Methyl Carbamate

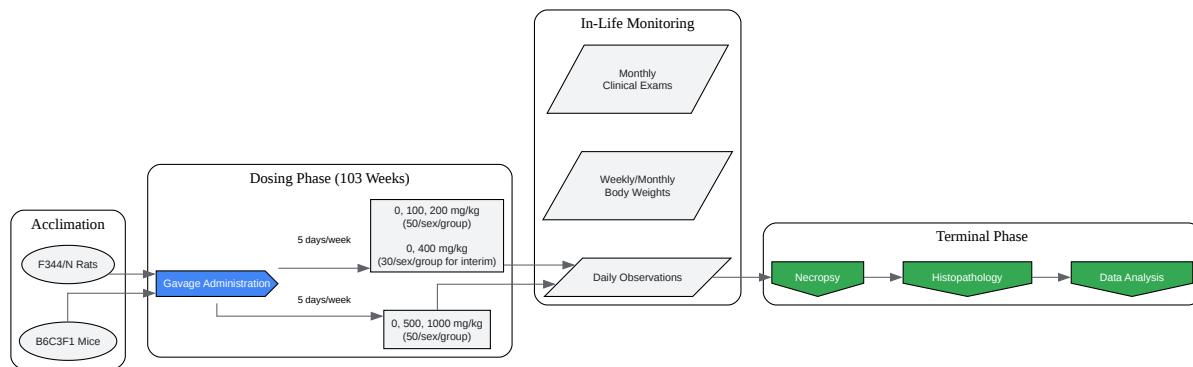
Treatment Group (mg/kg)	Number of Animals	Neoplastic Nodules	Hepatocellular Carcinoma	Combined Neoplastic Nodules or Carcinomas
0 (Control)	50	0 (0%)	0 (0%)	0 (0%)
100	50	0 (0%)	0 (0%)	0 (0%)
200	50	3 (6%)	3 (6%)	6 (12%)
400	20	9 (45%)	5 (25%)	12 (60%)

Experimental Protocols

The following is a summary of the experimental design for the 2-year carcinogenicity study of methyl carbamate (NTP TR-328).[\[5\]](#)

- Test Substance: Methyl Carbamate (98% pure)
- Animal Species and Strain: F344/N rats and B6C3F1 mice
- Route of Administration: Gavage in distilled water

- Dosage Levels (Rats): 0, 100, or 200 mg/kg body weight. An additional group received 400 mg/kg for interim evaluations.
- Dosage Levels (Mice): 0, 500, or 1,000 mg/kg body weight.
- Dosing Schedule: 5 days per week for 103 weeks.
- Group Size: 50 males and 50 females per main study group. 30 of each sex for the interim evaluation groups.
- Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded weekly for the first 13 weeks and monthly thereafter. Clinical observations were recorded monthly.
- Pathology: Complete necropsies were performed on all animals. Histopathological examinations were conducted on all control and high-dose animals, and on all gross lesions, tissue masses, and target organs from all groups.



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Experimental workflow for the NTP 2-year methyl carbamate carcinogenicity study.

Carcinogenicity of Ethyl Carbamate (Urethane) in Animal Models

Ethyl carbamate is a well-documented carcinogen in a variety of animal models, and its study provides valuable context for understanding the potential mechanisms of carbamate-induced carcinogenesis.

Multi-Organ Carcinogenicity

Unlike the organ-specific effect of methyl carbamate, ethyl carbamate induces tumors in multiple organs, including the lung, liver, Harderian gland, and hematopoietic system in mice, rats, and hamsters.^[3]

Quantitative Data on Tumor Incidence

The following table presents representative data on the carcinogenicity of ethyl carbamate in mice.

Table 3: Incidence of Lung and Liver Tumors in Male B6C3F1 Mice Administered Ethyl Carbamate in Drinking Water for 70 Weeks

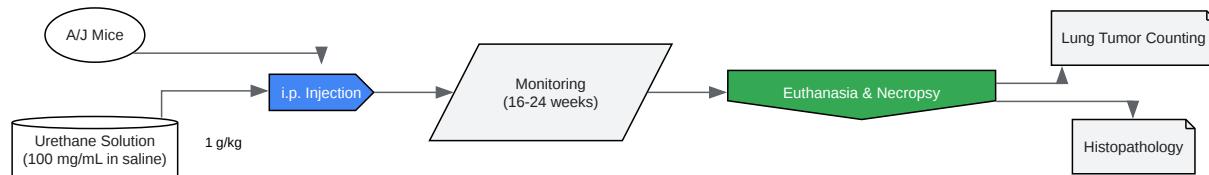
Treatment Group (ppm)	Number of Animals	Lung Tumor Incidence	Liver Tumor (Hemangioma/Angiosarcoma) Incidence
0 (Control)	50	12%	8%
60	50	68%	22%
600	50	95%	88%

Data adapted from a study on the quantitative risk assessment of urethane.

Experimental Protocols

A common protocol for inducing lung tumors in mice with ethyl carbamate is as follows:

- Test Substance: Ethyl Carbamate (Urethane)
- Animal Species and Strain: A/J mice (highly susceptible) or B6C3F1 mice.
- Route of Administration: Intraperitoneal (i.p.) injection or in drinking water.
- Dosage and Schedule (i.p.): A single dose of 1 g/kg body weight, or multiple weekly injections for less susceptible strains.
- Endpoint: Tumors are typically observed 16-24 weeks post-injection.
- Tumor Analysis: Lungs are harvested, and surface tumors are counted. Histopathological analysis is performed to confirm tumor type (adenomas and adenocarcinomas).



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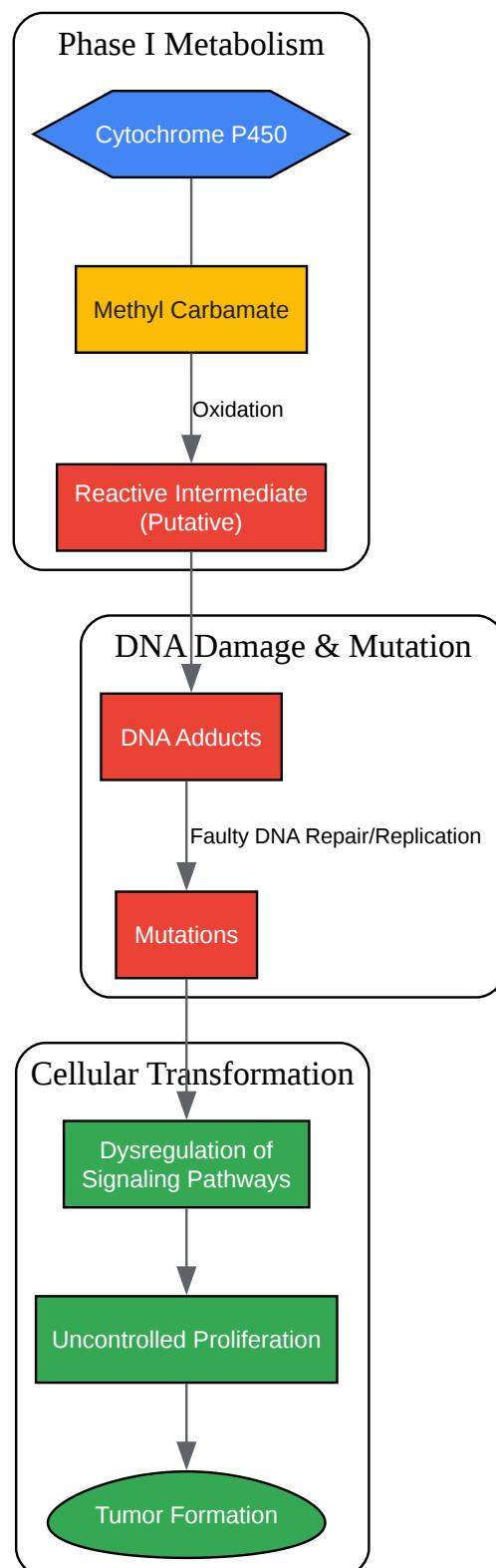
Workflow for ethyl carbamate-induced lung cancer model in mice.

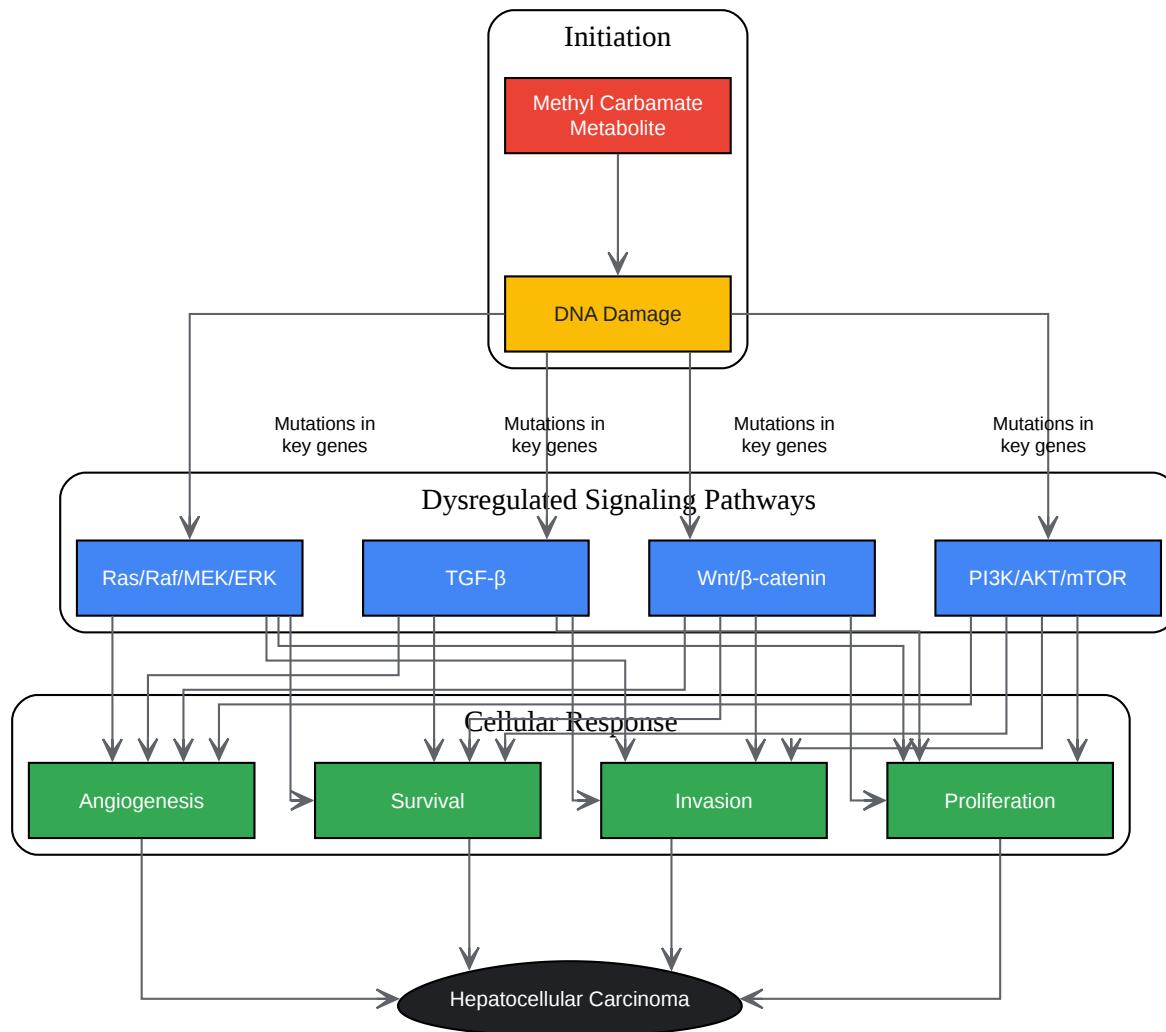
Molecular Mechanisms of Carcinogenesis Metabolic Activation and DNA Adduct Formation

The carcinogenicity of simple carbamates is believed to be mediated by their metabolic activation to reactive intermediates that can bind to DNA, forming adducts that can lead to mutations if not repaired.

For ethyl carbamate, the metabolic pathway is well-characterized. It is oxidized by cytochrome P450 enzymes, particularly CYP2E1, to vinyl carbamate.^[4] Vinyl carbamate is then further metabolized to a highly reactive vinyl carbamate epoxide, which can form covalent adducts with DNA bases.^[4]

The metabolic pathway for methyl carbamate is less clearly defined in the context of carcinogenesis. It is known that N-methyl carbamates can be metabolized by cytochrome P450s. It is plausible that methyl carbamate undergoes a similar activation pathway, although the specific reactive intermediates and the resulting DNA adducts are not as well-characterized as those of ethyl carbamate. Some studies suggest that nitrosated N-methyl carbamate insecticides can cause single-strand breaks in DNA.





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